molecular formula C30H32FN7O3 B1326508 4-(4-(3-(3-(tert-butyl)-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)-1H-pyrazol-5-yl)ureido)-3-fluorophenoxy)-N-methylpicolinamide CAS No. 1020172-09-1

4-(4-(3-(3-(tert-butyl)-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)-1H-pyrazol-5-yl)ureido)-3-fluorophenoxy)-N-methylpicolinamide

Cat. No. B1326508
CAS RN: 1020172-09-1
M. Wt: 557.6 g/mol
InChI Key: PMRLOUDIAGOBHB-UHFFFAOYSA-N
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Description

4-(4-(3-(3-(tert-butyl)-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)-1H-pyrazol-5-yl)ureido)-3-fluorophenoxy)-N-methylpicolinamide is a useful research compound. Its molecular formula is C30H32FN7O3 and its molecular weight is 557.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Derivative Synthesis and Anticancer Activity

  • Synthesis and Evaluation of Derivatives : A study synthesized novel derivatives involving tetrahydroisoquinoline and pyrazol, similar to the compound , and evaluated their anticancer activity against various cancer cell lines. Compounds exhibited significant antiproliferative activities, indicating potential in cancer treatment applications (Liu et al., 2009).

Antioxidant Properties in Industrial Applications

  • Antioxidants in Lubricating Greases : Certain quinolinone derivatives, sharing structural features with the compound , were synthesized and evaluated for their antioxidant efficiency in lubricating greases. The study highlights the potential industrial applications of these compounds in enhancing the performance of lubricating greases (Hussein et al., 2016).

Drug Development for Cystic Fibrosis

  • Potentiators of Defective CFTR Gating : Research focused on compounds acting as potentiators for cystic fibrosis transmembrane conductance regulator (CFTR) to treat cystic fibrosis. Although the specific structure of the compound was not mentioned, the study provides insights into how similar chemical frameworks might be utilized in therapeutic contexts (Phuan et al., 2015).

Antibacterial Applications

  • Synthesis and Antibacterial Activity : A series of new derivatives were synthesized, incorporating structures akin to the compound . They showed strong inhibitory activity against bacterial DNA gyrase, indicating potential applications in developing new antibacterial agents (Liu et al., 2009).

properties

IUPAC Name

4-[4-[[5-tert-butyl-2-(1,2,3,4-tetrahydroisoquinolin-6-yl)pyrazol-3-yl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32FN7O3/c1-30(2,3)26-16-27(38(37-26)20-6-5-19-17-33-11-9-18(19)13-20)36-29(40)35-24-8-7-21(14-23(24)31)41-22-10-12-34-25(15-22)28(39)32-4/h5-8,10,12-16,33H,9,11,17H2,1-4H3,(H,32,39)(H2,35,36,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRLOUDIAGOBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)F)C4=CC5=C(CNCC5)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32FN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(3-(3-(tert-butyl)-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)-1H-pyrazol-5-yl)ureido)-3-fluorophenoxy)-N-methylpicolinamide

Synthesis routes and methods

Procedure details

A solution of benzyl 6-(3-tert-butyl-5-(3-(2-fluoro-4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenyl)ureido)-1H-pyrazol-1-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (93 mg, 0.13 mmol) in methanol (3 mL) was treated with 10% Pd/C (50% wet, 74 mg, 0.03 mmol) and formic acid (88%, 0.60 mL, 14 mmol). The resultant reaction mixture was stirred for 90 min and filtered through Celite, washing forward with methanol. The filtrate was concentrated in vacuo and purified on silica gel to provide 1-(3-tert-butyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)-1H-pyrazol-5-yl)-3-(2-fluoro-4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenyl)urea (42 mg, 56% yield). The product was treated with aqueous HCl (0.1 M, 0.75 mL) to provide 1-(3-tert-butyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)-1H-pyrazol-5-yl)-3-(2-fluoro-4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenyl)urea hydrochloride. 1H NMR (400 MHz, DMSO-d6) δ 9.38 (br s, 2H), 9.10 (d, J=1.8 Hz, 1H), 9.05 (s, 1H), 8.80 (m, 1H), 8.53 (d, J=5.4 Hz, 1H), 8.15 (t, J=9.1 Hz, 1H), 7.46-7.34 (m, 4H), 7.32 (dd, J=11.6, 2.8 Hz, 1H), 7.18 (m, 1H), 7.05 (m, 1H), 6.39 (s, 1H), 4.33 (br s, 2H), 3.40 (2H obscured by H2O), 3.09 (t, J=6.0 Hz, 2H), 2.79 (d, J=5.0 Hz, 3H), 1.28 (s, 9H); MS (ESI) m/z: 558.3 (M+H+).

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